molecular formula C25H36O7 B563294 6'-Carboxy Simvastatin-d6 CAS No. 1346604-34-9

6'-Carboxy Simvastatin-d6

Cat. No.: B563294
CAS No.: 1346604-34-9
M. Wt: 454.593
InChI Key: XKRMLBJLSDIWTC-NPQYNQSCSA-N
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Preparation Methods

The synthesis of 6’-Carboxy Simvastatin-d6 involves the incorporation of deuterium atoms into the simvastatin molecule. This process typically includes the following steps:

Industrial production methods for 6’-Carboxy Simvastatin-d6 are similar to those used for other deuterated compounds, involving large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

6’-Carboxy Simvastatin-d6 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

6’-Carboxy Simvastatin-d6 exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is responsible for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol levels in the blood . The deuterium atoms in the compound enhance its stability and allow for more precise tracking in metabolic studies.

Biological Activity

6'-Carboxy Simvastatin-d6 is a deuterated derivative of simvastatin, a well-known statin used primarily to manage cholesterol levels. The incorporation of deuterium atoms enhances its stability and allows for precise tracking in biological systems, making it particularly valuable in pharmacokinetic and metabolic research. This compound retains the core structure of simvastatin, characterized by its lactone ring and a carboxyl group at the 6' position, facilitating its role in inhibiting cholesterol synthesis through the inhibition of hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase) .

The primary biological activity of this compound lies in its ability to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This inhibition leads to decreased cholesterol levels in the bloodstream, similar to its parent compound simvastatin. The unique deuterated structure allows for more precise measurements in studies investigating lipid metabolism and drug interactions .

Applications in Research

This compound is not typically used as a therapeutic agent but serves important roles in analytical chemistry and pharmacokinetic studies. Its applications include:

  • Internal Standard in Mass Spectrometry (MS) : It is utilized as an internal standard for quantifying simvastatin, helping to account for variations in ionization and matrix effects during analysis .
  • Metabolic Pathway Studies : Due to its deuterated nature, it provides enhanced insights into metabolic pathways and drug interactions in vivo, making it useful for studying lipid metabolism and related disorders .
  • Interaction Studies : Investigations focus on how this compound interacts with various proteins and enzymes related to lipid metabolism, revealing potential drug-drug interactions and optimizing therapeutic strategies involving statins .

Comparative Analysis

A comparative analysis of this compound with similar compounds highlights its unique features:

CompoundKey FeaturesUnique Aspects
This compoundDeuterated form; enhanced tracking capabilitiesImproved stability; precise metabolic tracking
SimvastatinNon-deuterated; widely usedStandard lipid-lowering agent
LovastatinSimilar mechanism; different metabolic profileFirst statin discovered
AtorvastatinMore potent; longer half-lifeHigher efficacy in lowering LDL cholesterol

Case Studies and Research Findings

Recent studies utilizing this compound have demonstrated its effectiveness in elucidating metabolic pathways:

  • Pharmacokinetic Studies : Research has shown that the deuterated version allows for more accurate tracking of simvastatin's metabolism, providing insights into its pharmacodynamics and pharmacokinetics .
  • Drug Interaction Studies : Investigations have revealed how this compound interacts with various enzymes involved in lipid metabolism, aiding in understanding potential drug-drug interactions that may affect therapeutic outcomes .

Properties

IUPAC Name

(2R,4S,4aR,5S,6S)-4-[2,2-bis(trideuteriomethyl)butanoyloxy]-5-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-6-methyl-2,3,4,4a,5,6-hexahydronaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O7/c1-5-25(3,4)24(30)32-20-11-16(23(28)29)10-15-7-6-14(2)19(22(15)20)9-8-18-12-17(26)13-21(27)31-18/h6-7,10,14,16-20,22,26H,5,8-9,11-13H2,1-4H3,(H,28,29)/t14-,16-,17+,18+,19-,20-,22-/m0/s1/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRMLBJLSDIWTC-NPQYNQSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)(C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C(=O)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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